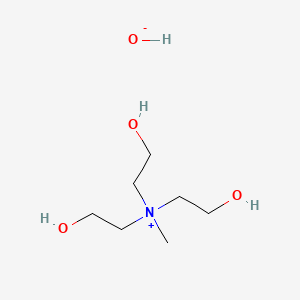

Tris(2-hydroxyethyl)methylammonium hydroxide

Descripción general

Descripción

Tris(2-hydroxyethyl)methylammonium hydroxide: is a quaternary ammonium compound known for its unique chemical properties and versatility in various industrial and scientific applications. This compound is characterized by its hydroxyl groups and a positively charged nitrogen atom, making it a useful reagent in organic synthesis and other chemical processes.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: this compound can be synthesized through the reaction of triethanolamine with methyl chloride in an aqueous medium. The reaction typically involves heating the mixture under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the compound is produced by reacting triethanolamine with methyl chloride in large reactors. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quaternary ammonium salts.

Reduction: Reduction reactions involving this compound can lead to the formation of amines and other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like halides and alkylating agents are typically employed.

Major Products Formed:

Oxidation Products: Quaternary ammonium salts.

Reduction Products: Amines and other reduced derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

THEMAH serves as an effective phase transfer catalyst in organic reactions, facilitating interactions between reactants in different phases. This property enhances reaction rates and yields, making it valuable in synthetic organic chemistry.

Biochemical Applications

- Nucleic Acid and Protein Purification: THEMAH is widely used for the extraction and purification of nucleic acids and proteins due to its ability to disrupt cellular membranes.

- Enzyme Interactions: It can modulate enzyme activity by interacting with various biochemical pathways, influencing phosphorylation and dephosphorylation processes.

Medical Applications

- Buffering Agent: In pharmaceutical formulations, THEMAH acts as a buffering agent that enhances the solubility of active pharmaceutical ingredients (APIs), improving drug formulation stability.

- Toxicology Studies: Research has shown that dosage levels of THEMAH can significantly affect cellular metabolism and viability in animal models, indicating its potential for therapeutic applications.

Industrial Applications

- Surfactants and Detergents: THEMAH is utilized in the production of surfactants, enhancing cleaning efficiency.

- Semiconductor Industry: It plays a critical role in cleaning formulations for photoresist removal during manufacturing processes, particularly at low temperatures to protect sensitive materials.

Case Studies

Mecanismo De Acción

Molecular Targets and Pathways Involved: Tris(2-hydroxyethyl)methylammonium hydroxide exerts its effects primarily through its interaction with nucleophiles and electrophiles. The hydroxyl groups enhance its solubility in water, allowing it to act as a nucleophilic agent in various chemical reactions. The positively charged nitrogen atom interacts with negatively charged species, facilitating substitution and other reactions.

Comparación Con Compuestos Similares

Triethanolamine: Similar in structure but lacks the quaternary ammonium group.

Choline hydroxide: Another quaternary ammonium compound with different functional groups.

Tetramethylammonium hydroxide: Similar quaternary ammonium structure but with different alkyl groups.

Uniqueness: Tris(2-hydroxyethyl)methylammonium hydroxide is unique due to its combination of hydroxyl groups and quaternary ammonium structure, which provides both nucleophilic and cationic properties, making it versatile in various applications.

Actividad Biológica

Tris(2-hydroxyethyl)methylammonium hydroxide, commonly referred to as THEMAH, is a quaternary ammonium compound that exhibits significant biological activity. It is primarily recognized for its roles in biochemical reactions, cellular interactions, and applications in various fields such as chemistry, biology, and medicine. This article provides a detailed overview of the biological activity of THEMAH, supported by data tables, case studies, and research findings.

This compound operates as a strong base and nucleophile in biochemical reactions. Its hydroxide ions can deprotonate substrates, enhancing their reactivity. The quaternary ammonium group allows for ionic interactions with negatively charged biomolecules, which can alter their structure and function. Key interactions include:

- Enzyme Interaction : THEMAH can modulate the activity of enzymes involved in phosphorylation and dephosphorylation processes, affecting kinases and phosphatases.

- Cell Signaling : It influences cell signaling pathways by altering protein phosphorylation states and gene expression.

- Metabolic Pathways : THEMAH affects enzymes in metabolic pathways such as glycolysis and lipid metabolism, thereby modifying metabolite levels.

Cellular Effects

The compound has profound effects on various cell types:

- Gene Expression : Alters transcription factor activity, impacting gene regulation.

- Cellular Metabolism : Modifies enzyme activities involved in metabolic processes.

- Toxicity : At high concentrations, THEMAH can exhibit cytotoxic effects leading to cell death.

Dosage Effects in Animal Models

Research indicates that the biological effects of THEMAH are dosage-dependent:

- Low Doses : Enhance enzyme activity and improve cellular functions.

- High Doses : Induce toxicity characterized by cell death and tissue damage.

Temporal Effects in Laboratory Settings

THEMAH's stability can vary under different conditions:

- Stability : Generally stable but may degrade under high temperatures or acidic conditions.

- Long-term Exposure : Can lead to altered cellular functions over time due to degradation products.

Study 1: Enzyme Modulation

In a study examining the effects of THEMAH on kinase activity, researchers found that low concentrations significantly enhanced the phosphorylation of specific substrates, while higher concentrations inhibited kinase activity. This suggests a biphasic response where low doses promote cellular signaling pathways beneficial for growth and development.

Study 2: Cytotoxicity Assessment

A cytotoxicity study involving various cell lines demonstrated that exposure to high concentrations of THEMAH resulted in increased apoptotic markers. The study utilized flow cytometry to quantify cell viability, revealing that concentrations above 1 mM led to significant cell death compared to control groups.

Comparative Analysis

To understand the uniqueness of THEMAH among similar compounds, a comparative analysis was conducted:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Quaternary Ammonium | Strong base; modulates enzyme activity |

| Triethanolamine | Tertiary Amine | Less nucleophilic; limited enzyme interaction |

| Choline Hydroxide | Quaternary Ammonium | Similar properties but different functional groups |

| Tetramethylammonium Hydroxide | Quaternary Ammonium | Strong base; broader application in industrial uses |

Biological Research

THEMAH is widely used for the extraction and purification of nucleic acids and proteins due to its ability to disrupt cellular membranes and solubilize biomolecules.

Pharmaceutical Formulations

In medicine, it serves as a buffering agent that enhances the solubility of active pharmaceutical ingredients (APIs), improving drug formulation stability.

Industrial Use

In the semiconductor industry, THEMAH is utilized in cleaning formulations for photoresist removal during manufacturing processes. Its efficacy at low temperatures makes it suitable for sensitive applications.

Análisis De Reacciones Químicas

Acid-Base Reactions

As a strong base, the compound readily deprotonates acidic substrates. For example:

This reaction is critical in applications requiring pH adjustment or salt formation .

Nucleophilic Substitution

The hydroxide ion acts as a nucleophile in SN2 reactions, displacing leaving groups in organic substrates. For instance, it facilitates the hydrolysis of alkyl halides:

This property is exploited in organic synthesis and semiconductor photoresist development .

Thermal Decomposition

The compound exhibits superior thermal stability compared to similar hydroxides like choline hydroxide. Dynamic thermogravimetric analysis (TGA) reveals decomposition onset temperatures () exceeding 423 K, with maximum mass loss occurring near 500 K .

Table 1: Thermal Stability Comparison

| Compound | (K) | (K) |

|---|---|---|

| This compound | 423–460 | 492–653 |

| Choline hydroxide | 398–415 | 450–510 |

| Bis(2-hydroxyethyl)dimethylammonium hydroxide | 405–430 | 470–530 |

Data derived from semiconductor processing studies and molecular dynamics simulations .

Semiconductor Manufacturing

The compound serves as a developer in photolithography due to its low volatile amine emissions and high thermal stability. Aqueous solutions (10–80% by weight) effectively remove exposed photoresist layers without degrading circuit elements .

Catalysis

It catalyzes reactions such as:

-

Saponification : Hydrolysis of esters to alcohols and carboxylates.

-

Polymerization : Facilitation of epoxy resin curing via nucleophilic attack on epoxide groups .

Solvation and Ionic Behavior

In aqueous solutions, the compound dissociates into ions, forming solvation shells that disrupt water’s hydrogen-bonding network. At high concentrations (>50%), interionic association increases, forming large ionic clusters .

Table 2: Ionicity in Aqueous Solutions

| Concentration (% w/w) | Ionicity (%) | Dominant Species |

|---|---|---|

| 10–30 | 95–100 | Solvated ions |

| 40–60 | 70–85 | Ion pairs and clusters |

| 70–80 | 50–65 | Extended ionic networks |

Data extrapolated from molecular dynamics studies .

Stability Under Reactive Conditions

The compound remains stable under oxidative and reductive conditions:

Future Research Directions

Propiedades

IUPAC Name |

tris(2-hydroxyethyl)-methylazanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18NO3.H2O/c1-8(2-5-9,3-6-10)4-7-11;/h9-11H,2-7H2,1H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGSGCGKAAXRSC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](CCO)(CCO)CCO.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067785 | |

| Record name | Tris(2-hydroxyethyl)methylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

33667-48-0 | |

| Record name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33667-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033667480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, 2-hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-hydroxyethyl)methylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-hydroxyethyl)methylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the alternatives to Tetramethylammonium hydroxide (TMAH) and N-methyl pyrrolidinone (NMP) in photoresist developing and stripping, and what are their advantages?

A1: Due to the CMR (Carcinogenic, Mutagenic, and Reprotoxic) concerns associated with TMAH and NMP, several alternatives have been developed. These include:

- E-GRADE® THEMAH (Tris(2-hydroxyethyl)methylammonium Hydroxide): [] This compound, like Choline OH, presents a potentially safer alternative to TMAH in photoresist applications. []

- XHE-125, XHE-128, XHE-138, XHE-145, and XHE-148: These novel quaternary amines, developed by Huntsman, offer a range of options for replacing TMAH. []

- E-GRADE® MEOX (3-Methyl-2-oxazolidinone) and XHE-123: These solvents provide alternatives to NMP in photoresist processes. []

Q2: How can this compound (THEMAH) solutions be stabilized?

A2: this compound (THEMAH) solutions can be stabilized against decomposition by adding dialkylhydroxylamines or their inorganic or organic acid salts. [] This stabilization method is particularly useful for maintaining the quality and efficacy of THEMAH solutions used as raw materials in various applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.